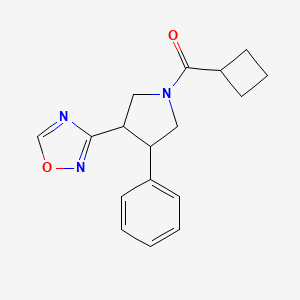

3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

cyclobutyl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-17(13-7-4-8-13)20-9-14(12-5-2-1-3-6-12)15(10-20)16-18-11-22-19-16/h1-3,5-6,11,13-15H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMOUXLECYTLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under mild conditions, such as room temperature, in the presence of organic bases . Another approach involves the use of O-acylamidoximes, which undergo cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety can exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate cytotoxic effects against various cancer cell lines, including glioblastoma . The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways.

Anti-Diabetic Effects

The anti-diabetic potential of oxadiazole derivatives has been explored through in vivo studies using models such as Drosophila melanogaster. Compounds similar to 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole have shown efficacy in lowering glucose levels and improving insulin sensitivity . This suggests a promising avenue for developing new therapeutic agents for diabetes management.

Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazole derivatives have been documented, particularly in relation to cyclooxygenase (COX) inhibition. New compounds derived from 1,3,4-oxadiazoles have been shown to inhibit both COX-1 and COX-2 isoenzymes effectively, offering a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Case Studies and Research Findings

Molecular Docking Studies

Molecular docking studies have been employed to predict how these compounds interact with specific biological targets. These studies suggest that the oxadiazole ring plays a crucial role in binding affinity and specificity towards various enzymes and receptors involved in disease processes .

Mechanism of Action

The mechanism of action of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic amide bonds, allowing the compound to bind to biological targets with high affinity . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)

- Structure : These enantiomers (1a: R-configuration; 1b: S-configuration) share the 1,2,4-oxadiazole core but differ in substituents. The pyrrolidine ring is substituted with a 2-phenylethyl group at position 1 and a pyridyl group at position 3 of the oxadiazole .

- Key Differences :

- The target compound replaces the pyridyl group with a phenyl-substituted pyrrolidine, increasing steric bulk.

- The cyclobutanecarbonyl group in the target compound introduces a strained ketone, whereas 1a/1b feature a flexible 2-phenylethyl chain.

3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

- Structure : This analogue has a nitrophenyl group at position 3 and a phenylethyl group at position 5 of the oxadiazole .

- Key Differences :

- The nitro group is electron-withdrawing, altering electronic properties compared to the target compound’s phenyl-pyrrolidine system.

- The absence of a pyrrolidine scaffold reduces conformational complexity.

Key Observations

- Lipophilicity : The target compound’s cyclobutanecarbonyl group may slightly reduce logP compared to 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (logP 4.7) due to the polar ketone moiety .

- Steric Effects : The pyrrolidine scaffold in the target compound and 1a/1b introduces conformational constraints absent in simpler analogues like 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole.

- Bioactivity : Compounds 1a/1b demonstrated antiviral properties, suggesting that pyridyl and phenylethyl substituents may enhance target engagement . The nitro group in 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole could improve membrane permeability but may also increase metabolic instability.

Electronic and Steric Implications

- Cyclobutanecarbonyl vs. Phenylethyl : The cyclobutanecarbonyl group’s strain and ketone polarity may reduce membrane permeability compared to the hydrophobic 2-phenylethyl chain in 1a/1b. However, it could improve binding specificity in enzyme-active sites.

- Pyridyl vs.

Biological Activity

The compound 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles are known for their ability to serve as bioisosteric replacements for traditional functional groups such as esters and amides, enhancing pharmacological properties while potentially reducing metabolic liabilities.

Chemical Structure and Properties

The molecular structure of 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole features an oxadiazole ring fused with a pyrrolidine moiety. This configuration is believed to contribute to its biological activity through mechanisms such as enzyme inhibition and interaction with cellular receptors.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. A study reported that oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Notably, certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |

|---|---|---|---|---|

| 3a | MCF-7 | 24.74 | 5-Fluorouracil | 100 |

| 3b | MCF-7 | 5.12 | Tamoxifen | 5.12 |

Antibacterial and Antifungal Activity

Oxadiazole derivatives have also been evaluated for their antibacterial properties. One study highlighted that several synthesized compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 µM. Additionally, these compounds exhibited antifungal activity against common pathogens .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in various studies. Compounds were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. For example, one compound demonstrated an IC50 of 0.140 µM for COX-1 and 0.007 µM for COX-2, indicating strong anti-inflammatory properties .

The biological activity of oxadiazole derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : Some compounds may interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Oxidative Stress Reduction : Certain oxadiazoles have shown antioxidant properties, which can protect cells from oxidative damage.

Case Studies

Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis of New Derivatives : A series of novel oxadiazole derivatives were synthesized and tested for their anticancer activity against various cell lines. The most potent compound showed a GI50 value comparable to established chemotherapeutics .

- Antimicrobial Evaluation : A comprehensive study evaluated the antibacterial efficacy of multiple oxadiazole derivatives against resistant bacterial strains, demonstrating their potential as alternative antimicrobial agents .

Q & A

What are the standard synthetic routes for preparing 3-(1-cyclobutanecarbonyl-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole?

Basic

The synthesis typically involves cyclocondensation reactions of amidoximes with acylating agents. For example, amidoximes react with cyclobutanecarbonyl chloride to form the oxadiazole ring, followed by coupling with 4-phenylpyrrolidine derivatives. Key steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or HPLC . Characterization relies on NMR, mass spectrometry, and elemental analysis to confirm regioselectivity and purity .

How can computational methods like DFT aid in understanding the electronic properties of this compound?

Advanced

Density Functional Theory (DFT) calculations can map electrostatic potential surfaces and electron localization functions to predict reactivity and binding affinities. Tools like Multiwfn enable analysis of frontier molecular orbitals (HOMO/LUMO), which correlate with charge transfer interactions in biological targets . Solvent effects on electronic transitions, as studied via UV-Vis spectroscopy paired with DFT, reveal solvatochromic shifts critical for drug solubility and stability .

What strategies resolve contradictory biological activity data across studies for 1,2,4-oxadiazole derivatives?

Advanced

Discrepancies in biological assays (e.g., IC50 variability) may arise from differences in cell lines, assay protocols, or compound purity. Systematic meta-analysis of structure-activity relationships (SAR) is recommended. For instance, modifying the phenylpyrrolidine substituent’s electron-withdrawing/donating groups can alter binding to targets like GSK-3β or α7 nicotinic receptors, requiring orthogonal assays (e.g., enzymatic vs. cell-based) to validate mechanisms .

What characterization techniques are essential for confirming the compound’s structural integrity?

Basic

1H/13C NMR confirms regiochemistry and substituent orientation, particularly distinguishing oxadiazole C3 vs. C5 positions. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves stereochemistry in chiral centers of the pyrrolidine ring. Purity (>95%) is validated via HPLC with UV/Vis or MS detection .

How does the cyclobutanecarbonyl group influence pharmacokinetic properties?

Advanced

The cyclobutanecarbonyl moiety enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to linear alkyl chains. LogP measurements and in vitro microsomal assays quantify lipophilicity and half-life, respectively. Molecular dynamics simulations predict membrane permeability, critical for blood-brain barrier penetration in neurological targets .

What role does the 1,2,4-oxadiazole ring play in biological activity?

Basic

The oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic resistance and hydrogen-bonding capacity. Its planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in COX-2/5-LOX inhibitors and GSK-3β antagonists .

How can regioselectivity challenges in oxadiazole synthesis be addressed?

Advanced

Regioselectivity is controlled by pre-activating amidoximes with bases like NaH or Cs2CO3 to favor 1,2,4-oxadiazole formation over 1,3,4-isomers. Microwave-assisted or continuous-flow microreactor systems enhance reaction efficiency and selectivity, as demonstrated in rapid multistep syntheses .

What in vivo models are suitable for evaluating this compound’s therapeutic potential?

Advanced

For anticancer activity, murine xenograft models with human cancer cell lines (e.g., HCT-116 or MCF-7) measure tumor regression and apoptosis markers (e.g., caspase-3). Neuroprotective effects are assessed in transgenic Alzheimer’s models (e.g., APP/PS1 mice) via behavioral tests and amyloid-β plaque quantification .

How do solvent effects impact the compound’s stability during synthesis?

Basic

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in cyclocondensation reactions but may promote hydrolysis if traces of water are present. Solvent-free conditions or ionic liquids are alternatives to minimize side reactions .

What structural modifications enhance the compound’s antioxidant activity?

Advanced

Introducing electron-donating groups (e.g., methoxy, vanillin) on the phenyl ring increases radical scavenging capacity, as shown in ABTS+ and DPPH assays. Conjugation with diaryl groups augments resonance stabilization of oxadiazole-derived radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.